molecular formula C7H11ClN4O B1440557 (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol CAS No. 1315552-05-6

(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol

Cat. No. B1440557
M. Wt: 202.64 g/mol
InChI Key: MPRUEENYZUXHRP-MVIOUDGNSA-N
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Description

“(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol” is an intermediate in the synthesis of Loline (I707255), an alkaloid isolated from fungal endophytes, an endosymbiont that lives within a plant . It has a molecular weight of 202.64 and a molecular formula of C7H11ClN4O .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name is (1R,2R,7R,8S)-1-azido-7-chloro-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol . The canonical SMILES representation is C1CN2CC(C(C2C1Cl)N=[N+]=[N-])O .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid . It’s soluble in DCM and Methanol . It has a topological polar surface area of 37.8Ų .

Scientific Research Applications

Chemical Structure and Activity

The compound (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol belongs to a class of compounds with a pyrrolizidine structure. Pyrrolizidine alkaloids are secondary metabolites found in several plant species and have been studied for various biological activities. Pyrrolidine, a related structure, is extensively used in medicinal chemistry due to its presence in bioactive compounds that target a variety of human diseases. The pyrrolidine ring is favored for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological profile (Li Petri et al., 2021).

Role in Biological Systems

Pyrrolizidine alkaloids, including structures similar to (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol, play a significant role in plant defense mechanisms against herbivores and have been the subject of studies on their biosynthesis and diversity within the plant kingdom. These compounds form a crucial part of the chemical defense arsenal of plants, particularly in the Asteraceae family, and their biosynthesis involves key enzymes that have been recruited following gene duplications in different plant lineages (Langel et al., 2011).

Potential Therapeutic Applications

The structural features of pyrrolizidine compounds, including the pyrrolizidine scaffold, are crucial in drug discovery. They have been incorporated into compounds targeting various diseases, suggesting potential therapeutic applications for (1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol and its derivatives. The versatility of the pyrrolidine ring in medicinal chemistry indicates that compounds with this structure could be developed into novel biologically active compounds with target selectivity (Li Petri et al., 2021).

properties

IUPAC Name

(1R,2R,7R,8S)-1-azido-7-chloro-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c8-4-1-2-12-3-5(13)6(7(4)12)10-11-9/h4-7,13H,1-3H2/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRUEENYZUXHRP-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C(C2C1Cl)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]([C@@H]([C@H]2[C@@H]1Cl)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 2
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 3
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 4
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 5
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol
Reactant of Route 6
(1R,2R,7R,7aS)-1-Azido-7-chlorohexahydro-1H-pyrrolizin-2-ol

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